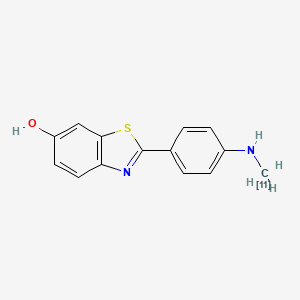
Pittsburgh Compound B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Pittsburgh compound B (PiB) is a radioactive analog of thioflavin T.
- It is used in positron emission tomography (PET) scans to image beta-amyloid plaques in neuronal tissue.
- These plaques are a hallmark of Alzheimer’s disease (AD) pathology .
Preparation Methods
- PiB is synthesized from charge-neutral benzothiazoles derived from thioflavin T.
- One specific compound, 2-(4’-[11C]methylaminophenyl)-6-hydroxybenzothiazole, has suitable properties for PET imaging.
- The University of Pittsburgh team partnered with researchers from Uppsala University to conduct the first human trials of PiB .
Chemical Reactions Analysis
- PiB does not undergo significant chemical reactions; its primary purpose is imaging.
- Common reagents and conditions are related to PET imaging techniques rather than chemical transformations.
- Major products formed are PET images showing beta-amyloid plaque distribution in the brain.
Scientific Research Applications
- PiB’s primary application is in AD research.
- It helps visualize beta-amyloid plaques, aiding in diagnosis and monitoring disease progression.
- Researchers also explore its use in other neurodegenerative disorders.
Mechanism of Action
- PiB specifically binds to beta-amyloid plaques due to its structural similarity to thioflavin T.
- It allows non-invasive imaging of these plaques in living subjects.
- The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- PiB is unique as a PET imaging agent for beta-amyloid plaques.
- Similar compounds include other amyloid-binding ligands like florbetapir and florbetaben.
Properties
CAS No. |
566170-04-5 |
|---|---|
Molecular Formula |
C14H12N2OS |
Molecular Weight |
255.33 g/mol |
IUPAC Name |
2-[4-((111C)methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-7-6-11(17)8-13(12)18-14/h2-8,15,17H,1H3/i1-1 |
InChI Key |
ZQAQXZBSGZUUNL-BJUDXGSMSA-N |
SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Isomeric SMILES |
[11CH3]NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |
Key on ui other cas no. |
566170-04-5 |
Synonyms |
((11)C)PIB (11C)6-OH-BTA-1 11C-PIB 2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole 6-OH-BTA-1 N-methyl-(11C)2-(4'-(methylamino)phenyl)-6-hydroxybenzothiazole N-methyl-2-(4'-methylaminophenyl)-6-hydroxybenzothiazole PIB benzothiazole Pittsburgh compound B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















